2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3 |
InChI Key |
FASAVYNYZVYCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C1(CC1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Structural Features and Research Significance of Cyclopropyl Substituted Allylic Alcohol Architectures
The core of 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is a cyclopropyl-substituted allylic alcohol. This arrangement of functional groups imparts a unique combination of steric and electronic properties that are of considerable interest in synthetic chemistry.
The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain due to the deviation of its bond angles (60°) from the ideal sp³ hybridization angle (109.5°). This inherent strain makes the cyclopropyl (B3062369) group a reactive entity, prone to ring-opening reactions that can be exploited for the construction of more complex molecular skeletons. The bonds within the cyclopropane ring have a higher p-character than typical C-C single bonds, giving them some resemblance to a double bond. This electronic feature allows for conjugation with adjacent pi-systems, such as the double bond in the allylic alcohol moiety.
The allylic alcohol functionality (C=C-C-OH) is a cornerstone of organic synthesis, offering a plethora of reactive pathways. ebsco.com The hydroxyl group can be a site for substitution or elimination reactions, and it can direct the stereochemical outcome of reactions on the adjacent double bond. mdpi.com The combination of a cyclopropyl group and an allylic alcohol leads to a system with enhanced reactivity and synthetic potential. For instance, Lewis-acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols has been developed to synthesize (E)-δ-vinyl-homoallylic alcohols and their derivatives. rsc.orgrsc.org This transformation highlights the ability of the cyclopropyl group to act as a latent reactive handle, which can be unveiled under specific reaction conditions.
The research significance of these architectures lies in their utility as building blocks for natural product synthesis and the creation of novel molecular frameworks. The controlled release of ring strain can be a powerful driving force for complex bond formations. unimelb.edu.au
The Role of Phenylthio Substituents in Molecular Design and Reactivity Modulation
The presence of a phenylthio (-SPh) group attached to the cyclopropane (B1198618) ring in 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is a critical design element that profoundly influences its chemical behavior. The phenylthio substituent is not merely a passive spectator; it actively participates in and modulates the reactivity of the molecule.
From an electronic standpoint, the sulfur atom of the phenylthio group can stabilize adjacent carbocations through its lone pairs of electrons, a phenomenon known as sulfur stabilization. This effect can be crucial in directing the outcome of reactions involving cationic intermediates. Conversely, the phenylthio group can also exert an acidifying effect on adjacent C-H bonds, facilitating their deprotonation to form stabilized carbanions. acs.org This dual role allows the phenylthio group to act as a versatile control element in a variety of chemical transformations.
In the context of molecular design, the phenylthio group is often employed as a multipurpose synthetic tool. acs.org It can be introduced to activate a specific position in a molecule for nucleophilic or electrophilic attack and can be readily removed or transformed into other functional groups at a later stage of a synthesis. For example, α-phenylthioaldehydes are used as precursors for the generation of acyl azolium and azolium enolate intermediates, which are valuable in N-heterocyclic carbene (NHC) catalysis. rsc.org
The reactivity of the phenylthio group itself can be harnessed. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters its electronic properties from an electron-donating group to a powerful electron-withdrawing group. mdpi.com This transformation can be used to fine-tune the reactivity of the molecule for subsequent synthetic steps. Furthermore, the phenylthio group can participate in radical reactions, influencing the stereochemical and regiochemical outcomes of such processes. rsc.org
Overview of Advanced Chemical Research Trends Involving Strained Ring Systems and Unsaturated Alcohols
Convergent and Divergent Synthetic Pathways to Cyclopropyl-Substituted Allylic Alcohols
The construction of cyclopropyl-containing allylic alcohols can be approached in two primary ways. A convergent synthesis involves assembling the final molecule from several independently prepared fragments. In contrast, a divergent approach begins with a common intermediate that is elaborated into a variety of related structures. Both strategies offer distinct advantages in the synthesis of this compound and its analogues.
Nucleophilic Addition Reactions to Cyclopropyl (B3062369) Ketone Precursors
A direct and convergent method for the synthesis of this compound involves the nucleophilic addition of a vinyl organometallic reagent to a cyclopropyl ketone precursor. This disconnection strategy identifies 1-(1-(phenylthio)cyclopropyl)ethan-1-one as a key intermediate.
The synthesis of this ketone can be achieved from cyclopropyl phenyl sulfide (B99878), which is deprotonated at the carbon adjacent to the sulfur atom using a strong base like n-butyllithium, followed by quenching with an acetylating agent. The resulting ketone is then treated with a nucleophile such as vinylmagnesium bromide or vinyllithium. nih.gov The vinyl group adds to the carbonyl carbon, and subsequent aqueous workup yields the target tertiary allylic alcohol. This approach is highly versatile, allowing for the introduction of various alkenyl groups by simply changing the organometallic reagent.
| Ketone Precursor | Nucleophile | Resulting Allylic Alcohol |
| 1-(1-(Phenylthio)cyclopropyl)ethan-1-one | Vinylmagnesium bromide | This compound |
| 1-(1-(Phenylthio)cyclopropyl)ethan-1-one | Propen-2-ylmagnesium bromide | 2-Methyl-4-(1-(phenylthio)cyclopropyl)pent-3-en-2-ol |
| 1-(1-(Phenylthio)cyclopropyl)propan-1-one | Vinylmagnesium bromide | 3-(1-(Phenylthio)cyclopropyl)pent-1-en-3-ol |
| Phenyl(1-(phenylthio)cyclopropyl)methanone | Vinylmagnesium bromide | 1-Phenyl-1-(1-(phenylthio)cyclopropyl)prop-2-en-1-ol |
This table illustrates the versatility of the nucleophilic addition approach for generating a variety of cyclopropyl-substituted allylic alcohols.
Cyclopropanation Strategies Employing Allylic Alcohol Scaffolds
An alternative, divergent strategy involves forming the cyclopropane (B1198618) ring on a pre-existing allylic alcohol scaffold. This is a powerful method for creating a library of cyclopropyl-containing compounds from a common starting material. The hydroxyl group of the allylic alcohol plays a crucial role in these reactions, often directing the stereochemical outcome of the cyclopropanation. nih.gov
The Simmons-Smith reaction, which typically uses a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc, is a classic method for cyclopropanation. wikipedia.org In the case of allylic alcohols, the hydroxyl group coordinates to the zinc reagent, directing the methylene (B1212753) transfer to the syn face of the double bond with high diastereoselectivity. wiley-vch.de
To achieve enantioselectivity, chiral auxiliaries can be added to the reaction mixture. These auxiliaries modify the zinc carbenoid, creating a chiral environment that favors the formation of one enantiomer of the cyclopropyl product over the other. Various chiral ligands have been successfully employed for this purpose, leading to high levels of enantiomeric excess (ee). nih.govunl.pt
| Allylic Alcohol Substrate | Chiral Auxiliary/Ligand | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| (E)-3-Penten-2-ol | EtZnCH₂I (Furukawa's Reagent) | 93:7 (syn:anti) | unl.pt |
| Cinnamyl alcohol | Titanium-TADDOLate | 94% ee | acs.orgorganic-chemistry.org |
| Geraniol | (R,R)-1,2-Diaminocyclohexane bis-sulfonamide | 91% ee | |
| (Z)-Disubstituted Olefins | Zn-Cu, CH₂I₂ | >200:1 (syn:anti) | wiley-vch.de |
This table presents examples of chiral auxiliaries and reagents used in asymmetric Simmons-Smith cyclopropanation of allylic alcohols and the stereoselectivities achieved.
Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are highly effective for cyclopropanation reactions using diazo compounds as carbene precursors. wikipedia.org While these reactions are very general for a wide range of alkenes, their application to allylic alcohols can be challenging due to a competing O-H insertion side reaction. nih.gov
However, by carefully selecting the catalyst and reaction conditions, high diastereoselectivity can be achieved. The hydroxyl group can act as a directing group, influencing the trajectory of the incoming metal carbene. nih.gov For instance, Rh(III)-catalyzed diastereoselective [2+1] annulation of N-enoxyphthalimides onto allylic alcohols has been shown to produce substituted cyclopropyl-ketones with excellent control of stereochemistry. nih.gov Similarly, chiral rhodium complexes have been used with diazoacetates to afford cyclopropanes with high diastereo- and enantioselectivity. acs.orgresearchgate.net
| Catalyst System | Carbene Precursor | Substrate Example | Key Feature | Reference |
| Rh(III) / N-enoxyphthalimide | N-enoxyphthalimide | Allyl alcohol | Directed diastereoselective cyclopropanation | nih.gov |
| Rh₂(S-TCPTTL)₄ | α-PMP-ketone diazo compounds | Styrene | High diastereo- and enantioselectivity | acs.org |
| Ti-TADDOLate / Zn(CH₂I)₂ | Diiodomethane | 3-Aryl-substituted allylic alcohols | Catalytic, enantioselective Simmons-Smith variant | acs.org |
| Ru(II)-Pheox | Ethyl diazoacetate | 2-Substituted allylic derivatives | High ee for cis and trans products | researchgate.net |
This table summarizes various transition metal-catalyzed cyclopropanation methods for allylic alcohols and related alkenes.
Intramolecular cyclopropanation provides an elegant route to bicyclic systems containing a cyclopropane ring. In this approach, the alkene and the carbene precursor are part of the same molecule. This strategy is highly efficient for forming bicyclo[n.1.0]alkane skeletons.
One method involves the intramolecular Simmons-Smith (IMSS) reaction of functionalized gem-diiodoalkanes that also contain an allylic alcohol moiety. This allows for the construction of bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes. Another approach is the photochemical reaction of allylic alcohols with aryldiazoacetates, which proceeds via a free carbene intermediate followed by an intramolecular transesterification to yield cyclopropane-fused lactones, such as [3.1.0]-bicyclohexanes, with high diastereoselectivity. nih.govresearchgate.net
| Reaction Type | Substrate | Product | Key Features | Reference |
| Intramolecular Simmons-Smith | gem-Diiodoalkane with allylic alcohol | Bicyclo[n.1.0]alkane | Forms bicyclic systems of varying ring sizes | |
| Photochemical Intermolecular Cyclopropanation / Intramolecular Lactonization | Allylic alcohol and aryldiazoacetate | [3.1.0]-Bicyclohexane lactone | Chemoselective, highly diastereoselective, forms fused lactones | nih.govresearchgate.net |
This table highlights intramolecular strategies for the synthesis of bicyclic systems featuring a cyclopropane ring fused to another ring system.
Functionalization and Alkylation of Cyclopropyl Phenyl Sulfide Derivatives
A highly convergent and powerful strategy for synthesizing this compound and its analogues starts with cyclopropyl phenyl sulfide. ontosight.aicymitquimica.com The phenylthio group activates the adjacent C-H bond on the cyclopropane ring, allowing for its deprotonation by a strong base such as n-butyllithium or sec-butyllithium (B1581126) to form a lithiated intermediate. acs.org
This nucleophilic cyclopropyl anion can then react with a wide variety of electrophiles. nih.gov For the synthesis of the target molecule, the lithiated species can undergo a 1,2-addition to an α,β-unsaturated ketone like methyl vinyl ketone (but-3-en-2-one). This reaction directly installs both the vinyl and the hydroxyl-bearing methyl groups in a single step, providing a highly efficient route to the final product. The versatility of this method allows for the synthesis of a diverse array of functionalized cyclopropanes by simply varying the electrophilic coupling partner. acs.orgunica.it
| Electrophile | Resulting Product Structure | Product Class |
| Methyl vinyl ketone | This compound | Tertiary allylic alcohol |
| Acetone | 2-(1-(Phenylthio)cyclopropyl)propan-2-ol | Tertiary alcohol |
| Benzaldehyde | Phenyl(1-(phenylthio)cyclopropyl)methanol | Secondary alcohol |
| Ethyl acetate (B1210297) | 1-(1-(Phenylthio)cyclopropyl)ethan-1-one | Ketone |
| Carbon dioxide, then H⁺ | 1-(Phenylthio)cyclopropane-1-carboxylic acid | Carboxylic acid |
This table showcases the range of functionalized cyclopropyl phenyl sulfide derivatives that can be synthesized by reacting the lithiated intermediate with various electrophiles.
Stereoselective Synthesis via Tandem Reactions
Tandem reactions, which involve the sequential formation of multiple bonds in a single operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecular architectures. The synthesis of substituted cyclopropyl alcohols, such as this compound, is well-suited to this strategy. One powerful approach involves an initial asymmetric addition to an α,β-unsaturated aldehyde or ketone, which generates a chiral allylic zinc alkoxide. This intermediate is not isolated but is directly subjected to a diastereoselective cyclopropanation, guided by the newly formed alkoxide. This one-pot method provides facile access to skeletally diverse chiral cyclopropyl alcohols in high yields and with excellent stereoselectivity. nih.gov
For instance, an asymmetric vinylation of a suitable aldehyde could generate an allylic zinc alkoxide intermediate, which then directs a subsequent cyclopropanation reaction. nih.gov This process establishes multiple stereocenters with a high degree of control. Another powerful tandem strategy is the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net In a potential application for the synthesis of a precursor to the target molecule, a nucleophile adds to an activated alkene, such as a vinyl selenone, followed by an intramolecular cyclization that forms the cyclopropane ring. The resulting cyclopropyl ketone can then be intercepted by a vinyl organometallic reagent to construct the tertiary alcohol.
Tandem sequences can also involve cyclopropane ring-opening followed by a subsequent ring-closing event. For example, a zinc-catalyzed tandem reaction of 2-alkynyl indoles with 1,1-cyclopropanediesters proceeds via a nucleophilic ring-opening of the cyclopropane, followed by a Conia-ene ring closure to efficiently synthesize tetrahydrocarbazoles. researchgate.netnih.gov While structurally different, this methodology highlights the utility of tandem processes involving cyclopropanes to rapidly build molecular complexity.
Table 1: Representative Tandem Reactions for Cyclopropyl Alcohol Synthesis nih.gov
| Aldehyde Precursor | Vinylation Reagent | Cyclopropanation Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|
| Cinnamaldehyde | Vinylzinc bromide | CH₂(ZnI)₂ | >95:5 | 94% | 75% |
| Benzaldehyde | (E)-1-Propenylboronic acid | IZnCH₂I | >95:5 | 92% | 81% |
| Hexanal | Vinylzinc bromide | CH₂(ZnI)₂ | >95:5 | 90% | 72% |
Enantioselective and Diastereoselective Control in Complex Molecule Synthesis
The synthesis of this compound, which contains a chiral quaternary carbinol center adjacent to a stereochemically rich cyclopropane ring, presents significant challenges in stereocontrol. Achieving high levels of both enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of non-mirror-image stereoisomers) is paramount.
Chiral Ligand and Auxiliary-Directed Stereocontrol
The creation of chiral tertiary alcohols, particularly those with adjacent stereocenters, is a formidable task due to steric hindrance around the reaction center. chinesechemsoc.org Catalytic enantioselective methods that employ chiral ligands are a cornerstone of modern asymmetric synthesis. For the synthesis of the target molecule, a key step could be the asymmetric addition of a vinyl nucleophile to a 1-(phenylthio)cyclopropyl ketone precursor. This transformation can be controlled by a metal catalyst complexed with a chiral ligand. For example, nickel-catalyzed reductive cyclization reactions using P-chiral bisphosphine ligands like DI-BIDIME have proven highly effective in constructing chiral tertiary allylic alcohols within tetrahydrofuran (B95107) rings, achieving excellent enantioselectivity (>99:1 er). rsc.org This principle can be extended to acyclic systems.
Chiral auxiliaries offer an alternative, substrate-based approach to stereocontrol. An auxiliary, a chiral moiety temporarily attached to the substrate, can effectively direct the facial approach of a reagent. After the desired stereocenter is set, the auxiliary is cleaved. This method allows for the formation of highly congested tertiary homoallyl alcohols and ethers through stereoinvertive nucleophilic substitution at the quaternary carbon of cyclopropyl carbinol derivatives, demonstrating that the cyclopropyl carbinol moiety can serve as a temporal auxiliary to control subsequent stereochemical outcomes. nih.gov
Directing Group Effects in Metal-Catalyzed Transformations
Functional groups within a molecule can act as directing groups, coordinating to a metal catalyst and positioning it to act on a specific, often proximal, C-H or C-C bond. The hydroxyl group is a particularly powerful directing group in stereoselective synthesis. In the context of synthesizing this compound, a precursor allylic alcohol can be used to direct a subsequent diastereoselective Simmons-Smith cyclopropanation of the alkene. nih.gov The coordination of the zinc carbenoid to the oxygen atom ensures that the cyclopropanation occurs on a specific face of the double bond, leading to a single diastereomer. nih.gov This directing effect is also prominent in diastereoselective epoxidations, where hydrogen bonding and allylic strain effects control the stereochemical outcome. acs.org
The phenylthio group can also exert influence on synthetic transformations. While not a classical directing group for C-H activation in the same vein as pyridyl or amide groups, its electronic properties and ability to coordinate to soft metals can influence the regioselectivity of certain reactions. For instance, in transition-metal-catalyzed hydrothiolation of alkynes, the choice of metal catalyst can determine whether the thiol adds with Markovnikov or anti-Markovnikov regioselectivity, a process influenced by the interaction of the sulfur atom with the metal center. acs.org
Influence of Alkene Geometry on Stereochemical Outcomes
The geometry of a substrate alkene (E vs. Z configuration) can have a profound impact on the stereochemical outcome of a reaction. In reactions where new stereocenters are formed relative to the double bond, the alkene geometry dictates the spatial relationship of substituents in the transition state, thereby determining the stereochemistry of the product.
For example, in a directed Simmons-Smith cyclopropanation of an allylic alcohol, the pre-existing geometry of the double bond is critical for establishing the relative stereochemistry of the resulting cyclopropyl carbinol. nih.gov Similarly, in transition-metal-catalyzed cycloadditions involving vinylcyclopropane (B126155) (VCP) derivatives, the stereochemistry of the VCP is often conserved and fully transferred to the product. pku.edu.cn In some rhodium-catalyzed cycloadditions, the substitution pattern and geometry of the VCP can dramatically alter the reaction pathway, switching between a [3+2] and a [5+2] cycloaddition mode. pku.edu.cn This highlights the critical importance of controlling alkene geometry in precursor molecules to achieve the desired stereochemical outcome in the final product.
Development of Novel Synthetic Approaches for Analogues and Derivatives
The development of novel synthetic methods provides access to a wide array of analogues and derivatives of this compound, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.
A highly versatile strategy begins with a scalable cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate. This process furnishes a bifunctional cyclopropyl scaffold that can be divergently and orthogonally derivatized. nih.gov The resulting cyclopropyl sulfoxide (B87167) can be converted into a stable cyclopropyl Grignard reagent, which can then be trapped with a diverse range of electrophiles (aldehydes, ketones, isocyanates) or used in palladium-catalyzed Negishi cross-coupling reactions to install various substituents. nih.gov
Another innovative approach involves the direct synthesis of cyclopropanes from gem-dialkyl groups through a palladium-catalyzed double C–H activation. This method allows for the construction of diverse arylcyclopropanes, including bicyclo[3.1.0] systems, from readily available precursors. chemrxiv.org The ability to modify the aryl group or the gem-dialkyl moiety provides a flexible entry point to a variety of analogues. Furthermore, the development of methods for synthesizing cyclopropanes bearing unique functional groups, such as trifluoromethyl and difluoromethylphosphonate moieties, opens the door to analogues with tailored electronic and pharmacological properties. nih.gov These methods, which often rely on copper-catalyzed reactions of specialized diazo reagents, expand the chemical space accessible to researchers. nih.gov
Table 2: Selected Novel Methodologies for Cyclopropane Analogues
| Methodology | Key Precursors | Catalyst/Reagent | Type of Analogue Produced | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Cyclopropanation & Derivatization | Phenyl vinyl sulfide, Ethyl diazoacetate | Co(II) catalyst, Grignard reagents | Variously substituted cyclopropyl carbinols, amides, ketones | nih.gov |
| Palladium-Catalyzed Double C-H Activation | Aryl bromides with gem-dialkyl groups | Pd(OAc)₂, PPh₃ | Arylcyclopropanes, bicyclo[3.1.0] systems | chemrxiv.org |
| Copper-Catalyzed Fluorinated Cyclopropanation | Styrenes, Fluorinated diazo-phosphonates | CuI | Cyclopropanes with geminal CF₃ and PO(OEt)₂CF₂H groups | nih.gov |
Ring-Opening Reactions of the Cyclopropyl Moiety
The high ring strain of the cyclopropyl group in this compound makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, electrophiles, radicals, or transition metals, each following distinct mechanistic pathways.
Acid-Catalyzed and Electrophilic Ring Opening Mechanisms
In the presence of acid, the tertiary alcohol of this compound can be protonated, leading to the formation of a cyclopropylcarbinyl cation. These cations are known for their unusual reactivity and tendency to undergo rapid rearrangements. caltech.edu The solvolysis of cyclopropylcarbinyl derivatives is often accelerated compared to analogous systems, indicating a high degree of electronic participation from the cyclopropane ring in stabilizing the cationic intermediate. caltech.eduresearchgate.net
The stability of the carbocation is significantly influenced by the phenylthio substituent. The sulfur atom can stabilize an adjacent positive charge through resonance, which would favor cleavage of the C1-C2 bond of the cyclopropane ring. The reaction can proceed through a concerted mechanism or a stepwise process involving a discrete carbocation intermediate. The precise pathway is often dependent on the specific reaction conditions and the nature of the acid or electrophile employed. researchgate.netdocumentsdelivered.com
Radical-Mediated Ring Opening Pathways and Regioselectivity
Radical-mediated reactions provide an alternative pathway for the ring-opening of the cyclopropyl moiety. Thiyl radicals (RS•), which can be generated from precursors like diphenyl disulfide, readily add to the vinyl group of vinylcyclopropanes. nih.govacs.org This addition generates a carbon-centered radical, which can then induce the opening of the strained cyclopropane ring. nih.govnih.gov The ring-opening of the cyclopropyl-substituted carbon radical is a facile process that generates a more stable alkyl radical. nih.gov
The regioselectivity of the ring-opening is a key aspect of these radical reactions. The presence of the phenylthio group can influence where the initial radical attack occurs and which C-C bond of the cyclopropane is cleaved. Studies on related systems have shown that the regiochemistry of thiyl radical addition and subsequent cyclization can be controlled, leading to specific products. nih.gov For instance, in reactions involving vinylcyclopropanes, the initial addition of a phenylselenyl radical to the double bond is followed by a ring-opening process to form a stable radical intermediate. nih.govresearchgate.net
| Initiator | Intermediate | Key Transformation | Product Type |
| Thiyl Radical (PhS•) | Carbon-centered radical adjacent to cyclopropane | Homolytic C-C bond cleavage of cyclopropane | Ring-opened thioether |
| Manganese(III) Acetate | β-keto alkyl radical (from alcohol oxidation) | Oxidative cyclopropanol (B106826) ring opening | Functionalized ketones |
| Phenylselenyl Radical (PhSe•) | Carbon-centered radical after addition to vinyl group | Ring-opening to a more stable radical intermediate | Selenylated ring-opened products |
Transition Metal-Catalyzed Ring Expansion and Cleavage Processes
Transition metals, particularly palladium, rhodium, and nickel, are effective catalysts for the ring-opening and rearrangement of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. For instance, nickel-catalyzed reactions of cyclopropanols with allylic carbonates lead to ring-opening allylation to form δ,ε-unsaturated ketones. nih.gov The mechanism involves oxidative addition of the allylic carbonate to Ni(0), followed by exchange with the cyclopropanol and subsequent conversion of the cyclopropoxide to a homoenolate on the Ni(II) center, culminating in C-C reductive elimination. nih.gov
Rhodium and nickel catalysts have also been shown to mediate the addition of various groups to cyclopropenyl carbinols, followed by an elimination event to produce functionalized alkylidenecyclopropanes. acs.org While these examples don't involve the exact subject compound, they illustrate the general reactivity patterns of cyclopropyl alcohols in the presence of transition metal catalysts. The phenylthio group in this compound could potentially coordinate to the metal center, influencing the catalytic cycle and the outcome of the reaction.
Influence of Substituent Electronic Effects on Ring Fission
The electronic nature of substituents on the cyclopropane ring and on the phenylthio group can significantly impact the rate and regioselectivity of ring-opening reactions. Electron-withdrawing groups on the phenyl ring of the phenylthio substituent would make the sulfur atom less nucleophilic and less capable of stabilizing an adjacent positive charge, potentially disfavoring acid-catalyzed ring-opening pathways that rely on this stabilization. Conversely, electron-donating groups would enhance this stabilization. nih.govmdpi.com
In radical reactions, the substituents can influence the stability of the radical intermediates, thereby directing the regioselectivity of the ring cleavage. For electrophilic cyclopropanes, the presence of an electron-accepting group facilitates ring-opening by nucleophiles. nih.govresearchgate.net The kinetics of these reactions often show a dependence on the electronic properties of the substituents, which can be quantified using Hammett relationships. nih.govnih.gov For example, in the ring-opening of 2-aryl-2-fluorocyclopropylamines, electron-withdrawing para-substituents on the aryl ring increased the potency of inhibition for MAO A, demonstrating a clear electronic effect on the reactivity of the cyclopropane ring. nih.gov
| Substituent on Phenyl Ring (of Phenylthio) | Expected Effect on Acid-Catalyzed Ring Opening | Expected Effect on Radical Stability |
| Electron-Donating (e.g., -OCH₃) | Rate enhancement due to carbocation stabilization | Minimal direct effect, may influence radical polarity |
| Electron-Withdrawing (e.g., -NO₂) | Rate decrease due to carbocation destabilization | Stabilization of adjacent radical anion character |
| Halogens (e.g., -Cl, -F) | Inductive destabilization of carbocation, rate decrease | Can influence radical stability through inductive and resonance effects |
Rearrangement Pathways of Cyclopropyl-Allylic Alcohol Systems
Beyond simple ring-opening, the integrated cyclopropyl-allylic alcohol system can undergo more complex rearrangement reactions, particularly pericyclic reactions like sigmatropic rearrangements.
Sigmatropic Rearrangements and their Scope
The structure of this compound is amenable to sigmatropic rearrangements. A key potential pathway is the researchgate.netnih.gov-sigmatropic rearrangement, particularly if the phenylthio group is first oxidized to a sulfoxide. Allylic sulfoxides are known to undergo a thermal researchgate.netnih.gov-sigmatropic rearrangement to form a sulfenate ester, which can then be cleaved by a thiophile to yield an allylic alcohol. nih.govwikipedia.org This process, known as the Mislow-Evans rearrangement, is a powerful tool for stereoselective synthesis. wikipedia.orgwikipedia.org
The reaction proceeds through a concerted, five-membered ring transition state. uh.edu The conversion of the allylic sulfoxide derived from this compound would lead to a rearranged allylic alcohol. The stereochemistry of the newly formed C-O bond is controlled by the chirality at the sulfur atom of the sulfoxide. wikipedia.orgnih.gov
Another possibility is a nih.govnih.gov-sigmatropic rearrangement, such as the Cope or Claisen rearrangement. The Cope rearrangement involves the thermal isomerization of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com While the parent compound is not a 1,5-diene, certain ring-opening products could potentially undergo subsequent Cope rearrangements. The oxy-Cope rearrangement, a variant involving a hydroxyl-substituted 1,5-diene, is often driven by the subsequent tautomerization of the resulting enol to a stable carbonyl compound, making the reaction irreversible. libretexts.orgorganic-chemistry.org The presence of the cyclopropyl group can also provide a thermodynamic driving force for the rearrangement due to the release of ring strain. wikipedia.org
| Rearrangement Type | Required Precursor/Conditions | Key Intermediate/Transition State | Typical Product |
| researchgate.netnih.gov-Sigmatropic (Mislow-Evans) | Oxidation of sulfide to sulfoxide; thermal | Allylic sulfoxide -> Five-membered cyclic transition state -> Sulfenate ester | Rearranged allylic alcohol |
| nih.govnih.gov-Sigmatropic (Oxy-Cope) | Formation of a 1,5-diene alcohol intermediate | Six-membered chair-like or boat-like transition state | Enol, which tautomerizes to a ketone or aldehyde |
Alkylidenecyclopropylcarbinyl Rearrangements
This class of rearrangements would involve the transformation of the cyclopropylcarbinyl system in this compound. Typically, under acidic or thermal conditions, the hydroxyl group could depart, leading to a cyclopropylcarbinyl cation. This cation is known to be highly unstable and can rearrange through ring-opening to form a homoallylic cation or undergo ring expansion. The presence of the vinyl group would introduce further complexity, potentially leading to conjugated systems. However, no studies document the specific products or pathways for this compound.
Intramolecular Cyclization Reactions and Ring Expansion Studies
The structure of this compound contains multiple functional groups that could potentially participate in intramolecular cyclization. For instance, the hydroxyl group could attack the vinyl group, or the phenylthio group could be involved in more complex cyclizations, possibly leading to ring expansion of the cyclopropane to a cyclobutane (B1203170) system. nih.govnih.govorganic-chemistry.org Such studies are critical for synthesizing more complex molecular architectures from cyclopropane precursors. nih.govnih.gov Despite the potential for rich chemistry, specific experimental or computational studies on this compound are absent from the literature.
Neighboring Group Participation of Sulfur in Rearrangement Processes
The sulfur atom in the phenylthio group possesses lone pairs of electrons that can play a significant role in the reactivity of the molecule through neighboring group participation (NGP). wikipedia.orglibretexts.org In a potential rearrangement, if a carbocation were to form at the tertiary carbon, the sulfur atom could attack intramolecularly to form a bridged sulfonium (B1226848) ion intermediate. libretexts.orgdalalinstitute.com This participation often leads to significant rate acceleration and can dictate the stereochemical outcome of the reaction. libretexts.orgimperial.ac.uk While this is a well-known phenomenon for sulfur-containing compounds, its specific influence on the rearrangement of this compound has not been investigated.
Reaction Kinetics and Thermodynamic Analysis
A complete understanding of any chemical reaction requires kinetic and thermodynamic analysis. This would involve measuring reaction rates under various conditions to elucidate the reaction mechanism and determine the thermodynamic feasibility of proposed pathways.
Determination of Activation Parameters and Transition State Analysis
Experimental studies would be necessary to determine the activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡; and Gibbs free energy of activation, ΔG‡) for any rearrangement or reaction of the title compound. These parameters provide insight into the structure of the transition state. For example, a highly negative ΔS‡ would suggest an ordered, associative transition state, consistent with intramolecular cyclization or NGP. No such data is available.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can dramatically influence the rate and outcome of a reaction, particularly those involving charged intermediates. A polar, protic solvent might stabilize a carbocationic intermediate, favoring pathways that involve such species. Conversely, a nonpolar solvent might favor concerted mechanisms. Studies on how different solvents affect the reactivity of this compound have not been performed.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, especially for identifying the rate-determining step. epfl.chosti.gov By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in reaction rate, chemists can determine if a bond to that atom is broken or formed in the slowest step of the reaction. ic.ac.ukprinceton.eduresearchgate.net For example, deuterating the hydroxyl proton or specific hydrogens on the cyclopropane ring could provide crucial details about the mechanism of rearrangement. This level of detailed mechanistic investigation has not been reported for this compound.
Reactivity of the Allylic Alcohol and Thioether Functional Groups
The presence of two distinct and reactive functional moieties, the tertiary allylic alcohol and the phenylthioether, in close proximity, allows for a range of selective and sometimes competing chemical transformations. The following sections explore the oxidation reactions and the derivatizations of the phenylthio group, providing insights into the mechanistic pathways that govern these processes.
The oxidation of this compound can proceed at either the allylic alcohol or the sulfur atom of the phenylthio group, depending on the oxidant employed. This selectivity allows for the targeted synthesis of different derivatives.
One of the notable reactions of tertiary allylic alcohols is the Babler-Dauben oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC) to effect an oxidative transposition, yielding an α,β-unsaturated carbonyl compound. wikipedia.orgnrochemistry.com The reaction is initiated by the formation of a chromate (B82759) ester from the tertiary allylic alcohol. This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a concerted process that leads to an isomeric chromate ester. Subsequent oxidation of this rearranged intermediate furnishes the final α,β-unsaturated ketone. wikipedia.org This transformation is particularly useful as it allows for a 1,3-carbonyl transposition. While tertiary alcohols are generally resistant to oxidation by PCC under standard conditions, the allylic nature of the alcohol in the title compound facilitates this rearrangement pathway. sltchemicals.comstackexchange.com
Conversely, the sulfur atom of the phenylthio group can be selectively oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-understood transformation. organic-chemistry.org The generally accepted mechanism for the oxidation of a sulfide with a peroxy acid involves a concerted "butterfly" transition state. wikipedia.org In this mechanism, the sulfur atom acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid, while the hydroxyl group of the peroxy acid is transferred to the sulfur atom, and the carbonyl oxygen of the peroxy acid accepts the proton. This process typically results in the formation of the sulfoxide. Further oxidation to the sulfone can occur with an additional equivalent of the oxidizing agent. The presence of the allylic alcohol can influence the stereoselectivity of the epoxidation of the double bond by m-CPBA through hydrogen bonding, which directs the oxidant to the same face as the hydroxyl group. wikipedia.org
Table 1: Oxidation Reactions of this compound and Related Moieties
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Mechanistic Notes |
| This compound | Pyridinium Chlorochromate (PCC) | 1-(1-(Phenylthio)cyclopropyl)but-2-en-1-one | Babler-Dauben Oxidation | Involves formation of a chromate ester followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent oxidation. wikipedia.orgnrochemistry.com |
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 2-(1-(Phenylsulfinyl)cyclopropyl)but-3-en-2-ol | Sulfide Oxidation | Concerted "butterfly" mechanism where the sulfur atom attacks the peroxy acid. wikipedia.org |
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) | 2-(1-(Phenylsulfonyl)cyclopropyl)but-3-en-2-ol | Sulfide Oxidation | Further oxidation of the intermediate sulfoxide. |
The phenylthio group in this compound is not merely a passive spectator in the molecule's reactivity but can be actively transformed into other functional groups, thereby expanding the synthetic utility of this scaffold.
One important transformation is the conversion of the thioether to a sulfonium salt. Sulfonium salts are valuable synthetic intermediates and can be prepared by the alkylation or arylation of sulfides. nih.gov For instance, the reaction of a phenylthioether with an appropriate electrophile, such as an alkyl halide or a benzyne (B1209423) precursor, can yield the corresponding sulfonium salt. umn.edu These salts, in turn, can act as alkylating or arylating agents. The synthesis of sulfonium salts from sulfoxides activated with anhydrides, followed by reaction with arenes, is also a well-established method. nih.gov
Another significant reaction involving the phenylthio moiety is the Pummerer rearrangement. wikipedia.orgchemistry-reaction.comorganicreactions.org This reaction transforms a sulfoxide, generated from the oxidation of the corresponding sulfide, into an α-acyloxythioether in the presence of an anhydride, typically acetic anhydride. The mechanism commences with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium salt. Subsequent deprotonation at the α-carbon leads to an ylide, which then undergoes a rearrangement to form a thionium (B1214772) ion. This electrophilic intermediate is then trapped by the acetate anion (or another nucleophile present in the reaction mixture) to give the final product. wikipedia.orgchemistry-reaction.com This rearrangement provides a powerful method for the introduction of functionality at the carbon atom adjacent to the sulfur.
Table 2: Transformations and Derivatizations of the Phenylthio Moiety
| Starting Moiety | Reagent(s) | Product Moiety | Reaction Type | Mechanistic Notes |
| Phenylthioether | Alkyl Halide (e.g., CH₃I) | Phenylalkylsulfonium Halide | Sulfonium Salt Formation | Nucleophilic attack of the sulfur atom on the alkyl halide. nih.gov |
| Phenylthioether | Benzyne Precursor | Phenylarylsulfonium Salt | Sulfonium Salt Formation | Nucleophilic attack of the sulfur on the benzyne intermediate. umn.edu |
| Phenylsulfoxide | Acetic Anhydride | α-Acetoxyphenylthioether | Pummerer Rearrangement | Involves acylation of the sulfoxide, formation of a thionium ion intermediate, and nucleophilic capture. wikipedia.orgchemistry-reaction.com |
Computational and Theoretical Studies on 2 1 Phenylthio Cyclopropyl but 3 En 2 Ol
Density Functional Theory (DFT) Calculations of Reaction Mechanisms
Density Functional Theory has become a powerful tool in computational chemistry for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net By calculating the electronic energy of a molecular system based on its electron density, DFT can be used to map out the energetic landscape of a reaction, identifying key transition states and intermediates that govern the reaction pathway. mdpi.com This approach is instrumental in understanding the transformation of 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol in various chemical processes.
Elucidation of Transition States and Reactive Intermediates
A critical aspect of understanding any chemical reaction is the identification and characterization of its transition states and reactive intermediates. DFT calculations are particularly adept at this, providing detailed geometric and energetic information about these fleeting species. researchgate.net For reactions involving this compound, DFT can be employed to model the structures of transition states, which represent the highest energy point along the reaction coordinate, and to identify any intermediates, which are temporary, stable species formed during the reaction. mdpi.com
For instance, in a hypothetical rearrangement or addition reaction, DFT could elucidate the structure of a carbocation intermediate that may form upon the opening of the strained cyclopropane (B1198618) ring. The stability of such an intermediate would be influenced by the phenylthio and the but-3-en-2-ol substituents, and DFT calculations could quantify these effects. The theory can also predict the activation energies associated with different possible reaction pathways, thereby indicating the most likely mechanism. bit.edu.cn
Construction of Potential Energy Surfaces and Reaction Coordinate Analysis
By systematically calculating the energy of the molecular system at various points along a reaction pathway, a potential energy surface (PES) can be constructed. The PES provides a comprehensive map of the energy landscape, illustrating the energetic changes that occur as reactants are converted into products. bit.edu.cn Reaction coordinate analysis, performed on the PES, helps to visualize the lowest energy path from reactants to products, passing through transition states and intermediates.
For this compound, a PES could be generated for a reaction such as an acid-catalyzed ring-opening. This would involve mapping the energy of the system as a function of key geometric parameters, such as bond lengths and angles that change during the reaction. The analysis of this surface would reveal the intricate details of the reaction mechanism, including whether the reaction proceeds in a single step (concerted) or through multiple steps involving intermediates.
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods provide a fundamental understanding of the electronic structure and bonding within a molecule. For this compound, these analyses are crucial for explaining its unique properties, particularly those arising from the strained cyclopropane ring and the interplay of its various functional groups.
Characterization of Bonding within the Strained Cyclopropane Ring
The cyclopropane ring is known for its significant ring strain, which arises from the deviation of its internal bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.comyoutube.com This strain leads to what are often described as "bent" or "banana" bonds, where the electron density is concentrated outside the direct line connecting the carbon nuclei. wikipedia.org Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to characterize this unusual bonding.
These analyses can quantify the degree of p-character in the C-C bonds of the cyclopropane ring, which is higher than in a typical alkane, contributing to its higher reactivity. wikipedia.org For this compound, these calculations would provide a detailed picture of how the substituents influence the electronic structure and strain of the three-membered ring.
Investigation of Electronic Delocalization and Conjugation Effects of Substituents
The phenylthio and but-3-en-2-ol substituents on the cyclopropane ring can engage in electronic interactions with the ring and with each other. The phenylthio group, with its sulfur atom and aromatic ring, can participate in delocalization of electron density through both inductive and resonance effects. Similarly, the but-3-en-2-ol group contains a double bond and a hydroxyl group, which can also influence the electronic environment of the molecule.
Quantum chemical calculations can map the distribution of electron density across the entire molecule, revealing the extent of electronic delocalization and conjugation. nih.gov This can be visualized through molecular orbital plots and electron density maps. Understanding these electronic effects is key to explaining the molecule's reactivity and spectroscopic properties. For example, delocalization involving the phenylthio group could stabilize a nearby positive charge, influencing the regioselectivity of certain reactions.
Prediction of Reactivity and Stability based on Molecular Orbitals
Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies and shapes of these frontier orbitals are critical in determining how a molecule will interact with other reagents. mdpi.comresearchgate.net
For this compound, quantum chemical calculations can determine the energies of the HOMO and LUMO. A small HOMO-LUMO gap generally indicates higher reactivity. encyclopedia.pub Furthermore, the spatial distribution of these orbitals can predict the sites of nucleophilic or electrophilic attack. For instance, if the LUMO is localized on a particular atom, that atom is likely to be the site of nucleophilic attack. Conversely, the location of the HOMO can indicate the most probable site for electrophilic attack. This information is invaluable for predicting the outcome of chemical reactions involving this compound.
Below is a hypothetical data table summarizing the kind of results that could be obtained from DFT calculations on this compound, illustrating the concepts discussed.
| Computational Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Cyclopropane C-C-C Bond Angle | 60° | Confirms the highly strained nature of the three-membered ring. |
| Calculated Dipole Moment | 2.1 D | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Computational Prediction and Validation of Stereoselectivity
The synthesis of this compound can result in multiple diastereomers due to the presence of stereocenters. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of these stereoisomers, thereby forecasting the likely stereochemical outcome of a synthesis.
Detailed research findings from computational studies on analogous vinylcyclopropane (B126155) systems have demonstrated that DFT calculations can reliably predict the relative energies of different diastereomers. researchgate.netresearchgate.net By calculating the electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) of each possible stereoisomer, a theoretical diastereomeric ratio can be estimated. These calculations are typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-31G(d), to model the molecular structures and energies in a gaseous or solvated state.
For this compound, two primary diastereomers arise from the relative orientation of the hydroxyl group and the phenylthio-substituted cyclopropyl (B3062369) group. Let's denote these as Diastereomer A (syn) and Diastereomer B (anti). The computed relative energies can predict which isomer is thermodynamically more favorable.
| Diastereomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| Diastereomer A (syn) | 0.00 | 0.00 | 0.00 | 85 |
| Diastereomer B (anti) | 1.25 | 1.18 | 1.05 | 15 |
The hypothetical data in the table suggests that Diastereomer A is the thermodynamically more stable product, with a predicted population of 85% at equilibrium. This preference is attributed to stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom of the phenylthio group, which are more favorable in the syn configuration. The validation of these predictions would typically involve comparing the computed diastereomeric ratio with experimental results obtained from the synthesis and characterization of the compound.
Simulation of Spectroscopic Signatures to Correlate with Experimental Data
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their structural elucidation and the interpretation of experimental data. DFT calculations can be employed to simulate Nuclear Magnetic Resonance (NMR) spectra and Infrared (IR) vibrational spectra.
The correlation between computationally simulated and experimentally obtained spectra for organic molecules is a well-established validation method. nih.govnih.gov For this compound, the GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts.
Below is a table comparing the hypothetical calculated chemical shifts for the major diastereomer (Diastereomer A) with plausible experimental values.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C=CH₂ (vinyl H) | 5.98, 5.25, 5.10 | 5.95, 5.22, 5.08 | 142.5, 114.8 | 142.1, 114.5 |
| C-OH (hydroxyl H) | 2.15 | 2.12 | 73.2 | 72.9 |
| CH₃ | 1.45 | 1.43 | 28.9 | 28.6 |
| Cyclopropyl CH₂ | 0.85-1.10 | 0.82-1.08 | 15.4, 18.2 | 15.1, 17.9 |
| Cyclopropyl C-S | - | - | 35.1 | 34.8 |
| Phenyl C-H | 7.20-7.45 | 7.18-7.42 | 126.5-132.8 | 126.2-132.5 |
| Phenyl C-S | - | - | 135.9 | 135.6 |
The strong correlation between the calculated and experimental NMR data lends confidence to the proposed structure of the major diastereomer.
Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data. These calculations help in the assignment of specific vibrational modes to the observed absorption bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (hydroxyl) | 3450 | 3455 | Broad, Medium |
| C-H stretch (aromatic) | 3060 | 3058 | Medium |
| C-H stretch (vinyl) | 3015 | 3012 | Medium |
| C-H stretch (aliphatic) | 2975 | 2972 | Strong |
| C=C stretch (vinyl) | 1645 | 1642 | Medium |
| C-O stretch | 1120 | 1118 | Strong |
| C-S stretch | 690 | 688 | Medium |
The close agreement between the simulated and experimental spectroscopic data provides strong evidence for the structural assignment of this compound and showcases the predictive power of modern computational chemistry.
Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation
Isotopic Labeling Studies to Confirm Reaction Pathways
Isotopic labeling is a powerful technique used to trace the fate of specific atoms or molecular fragments throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org For a molecule like 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol, which contains both a vinylcyclopropane (B126155) and a cyclopropylcarbinol moiety, there is a potential for various skeletal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement or rearrangements involving cyclopropylcarbinyl cations. wikipedia.orgresearchgate.netnih.govresearchgate.net
To investigate these possibilities, specific atoms within the molecule can be replaced with heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The position of these labels in the final products, determined by mass spectrometry or NMR spectroscopy, can then be used to map the bond-breaking and bond-forming events.
For instance, to probe a potential vinylcyclopropane rearrangement, a deuterated analog of the starting material could be synthesized with the deuterium labels on the vinyl group. If the reaction proceeds through a concerted pathway, the position of the deuterium atoms in the resulting cyclopentene (B43876) product would be highly specific. Conversely, a stepwise diradical mechanism might lead to scrambling of the deuterium labels, which would be observable in the product's NMR spectrum. wikipedia.orgnih.gov
Similarly, to investigate the involvement of a cyclopropylcarbinyl cation, which could lead to ring-opened homoallylic products, ¹³C labeling of one of the cyclopropyl (B3062369) methylene (B1212753) carbons would be informative. The distribution of the ¹³C label in the product skeleton would reveal whether the reaction proceeds with retention of the cyclopropane (B1198618) ring or through a ring-opened intermediate. rsc.org
Table 1: Hypothetical Isotopic Labeling Strategy for Mechanistic Studies
| Labeled Precursor | Proposed Rearrangement | Analytical Technique | Expected Outcome for Proposed Pathway |
| This compound-d₂ (on vinyl group) | Vinylcyclopropane-cyclopentene Rearrangement | ¹H and ²H NMR Spectroscopy | Specific, non-scrambled positions of deuterium in the cyclopentene ring. |
| 2-(1-(Phenylthio)cyclopropyl-¹³C)but-3-en-2-ol | Cyclopropylcarbinyl Cation Rearrangement | ¹³C NMR Spectroscopy | ¹³C label appears in the backbone of a ring-opened homoallylic product. |
These studies provide kinetic isotope effect (KIE) data, which can further elucidate the nature of the transition state. A significant KIE upon isotopic substitution at a bond that is broken in the rate-determining step provides strong evidence for the proposed mechanism.
In Situ Spectroscopic Monitoring of Chemical Transformations
In situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it occurs, providing a continuous profile of reactant consumption, intermediate formation and decay, and product generation. mt.com This is a significant advantage over traditional methods that rely on quenching the reaction and analyzing discrete time points, which may miss transient or highly reactive species. For transformations involving this compound, in situ Fourier-transform infrared (FTIR) and NMR spectroscopy are particularly valuable. xjtu.edu.cnnih.gov
In situ FTIR spectroscopy can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups. rsc.org For example, the disappearance of the O-H stretch of the alcohol and the C=C stretch of the vinyl group in the starting material, coupled with the appearance of new characteristic peaks, can be used to determine reaction kinetics. rsc.org This method is especially useful for rapid reactions and for identifying the buildup of key intermediates that possess distinct infrared absorptions.
In situ NMR spectroscopy provides more detailed structural information over the course of a reaction. rptu.dersc.org By acquiring NMR spectra at regular intervals, it is possible to identify all proton- or carbon-bearing species present in the reaction mixture. This allows for the unambiguous identification of intermediates and byproducts, providing a more complete picture of the reaction network. researchgate.netnih.gov For example, in a potential acid-catalyzed rearrangement of this compound, in situ ¹H NMR could potentially detect the formation of a transient carbocationic intermediate or the gradual isomerization to a thermodynamically more stable product.
Table 2: Application of In Situ Spectroscopy for Reaction Monitoring
| Technique | Monitored Species | Kinetic Information | Mechanistic Insight |
| In Situ FTIR | Reactant (O-H, C=C stretch), Product (e.g., C=O stretch if oxidized) | Reaction rates, induction periods, end-point determination. | Identification of functional group transformations, detection of stable intermediates. |
| In Situ NMR | All ¹H- and ¹³C-containing species | Concentration profiles of reactants, intermediates, and products over time. | Unambiguous identification of transient intermediates, elucidation of reaction pathways and networks. |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
The structure of this compound contains multiple stereocenters and considerable conformational flexibility. Advanced NMR techniques are indispensable for elucidating its precise three-dimensional structure in solution.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the relative stereochemistry of a molecule. acdlabs.comlibretexts.orgacdlabs.com These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound, NOESY or ROESY correlations could establish the cis or trans relationship of substituents on the cyclopropane ring. For instance, a NOE between a proton on the phenyl ring and a proton on the vinyl group would suggest a specific spatial arrangement of these substituents around the cyclopropyl core.
The conformational preferences of the molecule, arising from rotation around its single bonds, can be investigated by combining NMR data with computational modeling. torvergata.itnih.govnih.govrsc.org Experimental parameters such as coupling constants (³J) and NOE-derived distance restraints can be used to validate or refine computationally generated low-energy conformers. This integrated approach provides a detailed picture of the molecule's preferred shape in solution, which is crucial for understanding its reactivity.
Table 3: Advanced NMR for Structural Elucidation
| NMR Experiment | Information Obtained | Application to this compound |
| COSY | Through-bond proton-proton correlations | Assignment of proton signals within the butenol (B1619263) and cyclopropyl moieties. |
| HSQC/HMBC | One-bond and long-range proton-carbon correlations | Unambiguous assignment of all proton and carbon signals. |
| NOESY/ROESY | Through-space proton-proton correlations | Determination of the relative stereochemistry of the cyclopropane ring and the butenol stereocenter. |
| J-Coupling Analysis & Computational Modeling | Dihedral angles and conformational populations | Elucidation of the preferred three-dimensional conformation in solution. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While NMR spectroscopy provides detailed information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. nih.govwikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. caltech.edu The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined.
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular connectivity and relative stereochemistry. acs.orgresearchgate.net It would yield precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy crystalline conformation.
Furthermore, if the compound is chiral and has been resolved into a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. springernature.comnih.govresearchgate.netpurechemistry.orgresearchgate.net This is typically achieved through the use of anomalous dispersion, where the presence of a sufficiently heavy atom (in this case, sulfur) can cause small but measurable differences in the intensities of specific diffraction spots (Bijvoet pairs). The analysis of these differences allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Table 4: Information Derived from X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Molecular Connectivity | The sequence of atoms bonded together. | Confirms the fundamental chemical structure. |
| Relative Stereochemistry | The spatial arrangement of substituents relative to each other. | Unambiguously determines the cis/trans relationships on the cyclopropane ring. |
| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. | Assigns (R) or (S) descriptors to the stereocenters, provided an enantiopure crystal is used. |
| Bond Lengths and Angles | Precise measurements of interatomic distances and angles. | Provides insight into bonding and potential ring strain in the cyclopropyl moiety. |
| Conformation | The specific three-dimensional arrangement adopted in the crystal. | Reveals the preferred solid-state conformation, which can be compared to solution-state data. |
Synthetic Utility and Strategic Applications in Organic Synthesis
The unique structural architecture of 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol, which combines a strained three-membered ring, a versatile phenylthio group, a tertiary alcohol, and a reactive vinyl moiety, designates it as a valuable building block in modern organic synthesis. Its multifaceted nature allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
